molecular formula C64H90O10 B15210431 Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) hexanedioate CAS No. 765954-17-4

Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) hexanedioate

Cat. No.: B15210431
CAS No.: 765954-17-4
M. Wt: 1019.4 g/mol
InChI Key: KVRLEEWDEGSHKQ-UHFFFAOYSA-N
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Description

Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate is a complex organic compound with the molecular formula C64H90O10. It is known for its unique structural properties, which include long alkyl chains and ester linkages. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate typically involves esterification reactions. One common method includes the reaction of hexadecyloxybenzoic acid with adipoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions are crucial to achieving high efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or acids.

Scientific Research Applications

Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug delivery systems.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate involves its interaction with molecular targets through ester linkages and long alkyl chains. These interactions can affect the physical and chemical properties of the compound, leading to various biological and chemical effects. The pathways involved may include ester hydrolysis and subsequent interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Decanoyloxy)benzoic acid
  • 4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid
  • 4-(Dodecanoyloxy)benzoic acid
  • 4-(Nonanoyloxy)benzoic acid

Uniqueness

Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate is unique due to its long hexadecyloxy chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific hydrophobic interactions and structural stability.

Properties

CAS No.

765954-17-4

Molecular Formula

C64H90O10

Molecular Weight

1019.4 g/mol

IUPAC Name

bis[4-(4-hexadecoxybenzoyl)oxyphenyl] hexanedioate

InChI

InChI=1S/C64H90O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-51-69-55-39-35-53(36-40-55)63(67)73-59-47-43-57(44-48-59)71-61(65)33-29-30-34-62(66)72-58-45-49-60(50-46-58)74-64(68)54-37-41-56(42-38-54)70-52-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-50H,3-34,51-52H2,1-2H3

InChI Key

KVRLEEWDEGSHKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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